2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 4-chloro-3-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoate
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Overview
Description
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, an aminobenzene sulfonamide group, and a furylmethyl amine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions . The subsequent steps involve the introduction of the aminobenzene sulfonamide group and the furylmethyl amine moiety through various substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed on the nitro groups present in the compound, converting them into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE include:
Prosympal: A compound with a similar benzodioxin structure used in medicinal chemistry.
Dibozane: Another benzodioxin derivative with bioactive properties.
Piperoxan: Known for its use in pharmacological studies.
Doxazosin: A benzodioxin-containing drug used to treat hypertension. These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE.
Properties
Molecular Formula |
C22H20ClN3O8S |
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Molecular Weight |
521.9 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-chloro-3-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C22H20ClN3O8S/c23-21-16(25-11-15-2-1-5-31-15)8-13(9-19(21)35(24,29)30)22(28)34-12-20(27)26-14-3-4-17-18(10-14)33-7-6-32-17/h1-5,8-10,25H,6-7,11-12H2,(H,26,27)(H2,24,29,30) |
InChI Key |
KBCOTBFQNNVQMF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)C3=CC(=C(C(=C3)S(=O)(=O)N)Cl)NCC4=CC=CO4 |
Origin of Product |
United States |
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